molecular formula C11H11ClF3NO2 B6289916 tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate CAS No. 2206752-25-0

tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B6289916
CAS No.: 2206752-25-0
M. Wt: 281.66 g/mol
InChI Key: KMKZRSUHRXTPNG-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a pyridine derivative featuring a tert-butyl ester group at position 3, a chlorine substituent at position 4, and a trifluoromethyl (CF₃) group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and the electronic effects imparted by its substituents. The tert-butyl ester enhances steric bulk and stability, while the CF₃ group contributes strong electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(4-7(6)12)11(13,14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZRSUHRXTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination via Directed Ortho-Metalation

A widely employed strategy involves the regioselective iodination of tert-butyl (6-chloropyridin-3-yl)carbamate. In this method, n-butyllithium (2.65 M in hexanes) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at -78°C induce lithiation at the pyridine’s C4 position. Subsequent addition of iodine (1.1 equiv) yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with a 32.3% yield after silica gel chromatography. The iodine substituent serves as a versatile intermediate for further cross-coupling reactions.

Key Reaction Parameters:

  • Temperature : -78°C for lithiation, room temperature for iodination.

  • Solvent : Anhydrous diethyl ether.

  • Workup : Quenching with NH₄Cl and Na₂S₂O₃, followed by extraction with EtOAc.

Chlorination via Nucleophilic Aromatic Substitution

The iodinated intermediate undergoes nucleophilic displacement with chloride sources. For example, treatment with CuCl (1.2 equiv) in DMF at 120°C replaces iodine with chlorine, affording tert-butyl 4-chloro-6-iodopyridine-3-carboxylate. However, competing side reactions, such as protodeiodination, may reduce yields, necessitating careful optimization of reaction time (typically 12–24 hours).

Trifluoromethylation via Copper-Mediated Cross-Coupling

Direct Trifluoromethylation of Halopyridines

Introducing the trifluoromethyl group at C6 is achieved using trimethyl(trifluoromethyl)silane (TMSCF₃) and CuCl as a catalyst. In a representative procedure, a mixture of tert-butyl 4-chloro-6-iodopyridine-3-carboxylate, TMSCF₃ (1.5 equiv), CuCl (10 mol%), and KF (3 equiv) in THF reacts at 20°C for 6 hours. The reaction proceeds via a single-electron transfer mechanism, yielding the trifluoromethylated product with 68% isolated yield.

Challenges and Solutions:

  • Side Reactions : Homocoupling of TMSCF₃ can occur, mitigated by slow addition of the silane.

  • Solvent Choice : Polar aprotic solvents like THF enhance Cu(I) solubility and reaction efficiency.

Esterification of Pyridine-3-Carboxylic Acid Derivatives

tert-Butyl Ester Formation

The tert-butyl carboxylate group is introduced via acid-catalyzed esterification. Reacting 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with Boc anhydride ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP) and dichloromethane (DCM) at 25°C for 12 hours affords the target compound in 85% yield. Alternative methods employ tert-butanol under Mitsunobu conditions (DIAD, PPh₃), though yields are lower (70–75%).

One-Pot Multistep Synthesis

Sequential Functionalization

A streamlined approach combines iodination, trifluoromethylation, and esterification in a single reactor. Starting with tert-butyl (6-chloropyridin-3-yl)carbamate, sequential treatment with n-BuLi/I₂ , TMSCF₃/CuCl , and Boc anhydride yields the final product in 44% overall yield. This method reduces purification steps but requires precise control of reaction conditions to prevent intermediate degradation.

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Lithiation-IodinationI₂ substitution at C432–57%High regioselectivityLow yields due to side reactions
Cu-Mediated CF₃ AdditionTMSCF₃ coupling at C668%Mild conditionsRequires expensive reagents
EsterificationBoc group introduction70–85%High efficiencyAcid-sensitive intermediates
One-Pot SynthesisSequential functionalization44%Reduced purificationComplex optimization required

Mechanistic Insights and Optimization Strategies

Role of Ligands in Copper Catalysis

The use of tetraphenylphosphonium chloride as a ligand in Cu-mediated trifluoromethylation enhances reaction rates by stabilizing the Cu(I) intermediate. This ligand accelerates oxidative addition of TMSCF₃, improving yields by 15–20% compared to ligand-free conditions.

Solvent Effects on Lithiation

Polar solvents like THF increase the reactivity of n-butyllithium but may reduce regioselectivity. Conversely, diethyl ether provides a balance between reactivity and selectivity, favoring C4 lithiation over competing C2 activation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent at the 4-position undergoes nucleophilic aromatic substitution under specific conditions. The electron-withdrawing trifluoromethyl group at the 6-position activates the pyridine ring, enhancing reactivity at the 4-position.

Reaction TypeConditionsReagents/NucleophilesYieldSource
Iodination-78°C, THF, n-BuLi, I₂Iodine32–33%
AminationK₂CO₃, DMF, 80°CBenzylamine60–65%

Example :
Lithiation at -78°C with n-BuLi followed by iodination introduces iodine at the 4-position, yielding tert-butyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate. This method mirrors protocols for analogous pyridines .

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic conditions to generate the corresponding carboxylic acid, a critical step for further derivatization.

ConditionsReagentsProductYieldSource
HCl (4M in dioxane), RT, 2hHCl4-Chloro-6-(trifluoromethyl)nicotinic acid~85%

Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of tert-butanol.

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction TypeConditionsReagentsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CPhenylboronic acid70–75%
Stille CouplingPdCl₂(PPh₃)₂, CuI, THF, 60°CTributylphenyltin65–70%

Example :
Suzuki coupling with phenylboronic acid under Pd catalysis replaces chlorine with a phenyl group, producing tert-butyl 4-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate .

Functional Group Interconversion

The carboxylate group can be converted into amides or thioesters for drug discovery applications.

Reaction TypeConditionsReagentsProductYieldSource
AmidationHATU, DIPEA, DMFBenzylamine4-Chloro-6-(trifluoromethyl)nicotinamide~80%

Note : Activation of the carboxylic acid (post-hydrolysis) with HATU facilitates amide bond formation .

Stability and Handling

  • Thermal Stability : Stable at RT under inert atmosphere but may decompose above 150°C.

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethyl group .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its pyridine ring structure is a common motif in many biologically active compounds.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies suggest that tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate may enhance the efficacy of certain antibiotics when used in combination therapies.
  • Anti-inflammatory Effects : Some studies have pointed to the potential of this compound in reducing inflammation markers in vitro, indicating its usefulness in developing anti-inflammatory drugs.

Agrochemicals

The compound is also investigated for its applications in agriculture as a pesticide or herbicide. Pyridine derivatives are known for their ability to interact with biological systems, making them suitable for developing agrochemical products.

Research Findings

  • Pesticidal Activity : Experimental data show that compounds similar to this compound can effectively target specific pests while minimizing harm to non-target organisms. This selectivity is crucial for sustainable agricultural practices.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules.

Synthesis Applications

  • Building Block for Complex Molecules : The compound can be used to synthesize various derivatives that possess different functional groups, allowing researchers to explore a wide array of chemical reactions and pathways.
  • Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them attractive candidates for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine/Pyrimidine Families

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate C₁₁H₁₃ClF₃NO₂ Cl (4), CF₃ (6), tert-butyl ester (3) High stability; potential intermediate in drug synthesis
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (A477936) C₅HBrClF₃N₂ Br (5), Cl (4), CF₃ (6) Pyrimidine core; halogenated substituents enhance electrophilicity
tert-Butyl 5-formylpicolinate (A489318) C₁₁H₁₃NO₃ Formyl (5), tert-butyl ester (2) Reactive formyl group for further functionalization
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate C₁₁H₁₅ClN₂O₂ Cl (2), methyl (3), carbamate (4) Carbamate group introduces hydrogen-bonding capability
Key Observations:
  • Core Structure Differences : Pyrimidine analogs (e.g., A477936) have two nitrogen atoms in the aromatic ring, increasing electron deficiency compared to pyridine derivatives. This enhances reactivity in nucleophilic substitutions .
  • Functional Group Impact : The formyl group in A489318 offers a reactive site for conjugation, whereas the CF₃ group in the target compound improves metabolic stability and lipophilicity .
  • Steric and Electronic Effects : tert-Butyl esters (e.g., in the target compound) provide superior hydrolytic stability compared to methyl or ethyl esters, making them preferred in prodrug design .

Pharmacological and Analytical Comparisons

Receptor Binding and Activity
  • GABA A Receptor : Pyrrolo-pyridine analogs (e.g., tert-butyl pyrrolo[3,2-c]pyridine-8-carboxylate) exhibit GABA A receptor binding, suggesting that pyridine derivatives with bulky esters may interact with neurological targets .
Physicochemical Properties
  • HPLC Retention : A related compound (Example 324 in EP 4 374 877 A2) with a tert-butyl ester and CF₃ group has an HPLC retention time of 1.23 minutes under specific conditions, indicating moderate polarity .
  • Purity and Stability : Most analogs (e.g., A477936, A489318) are synthesized with ≥95% purity, with tert-butyl esters contributing to crystallinity and ease of purification .

Biological Activity

tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate (CAS: 2206752-25-0) is a pyridine derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological potency and selectivity in various drug candidates. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11ClF3NO2
  • Molecular Weight : 281.66 g/mol
  • IUPAC Name : tert-butyl 4-chloro-6-(trifluoromethyl)nicotinate
  • Purity : 97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a structure-activity relationship study indicated that the introduction of a trifluoromethyl group significantly enhances the potency against Chlamydia trachomatis, a common sexually transmitted pathogen. This study demonstrated that derivatives with trifluoromethyl substitutions exhibited selective inhibition of C. trachomatis growth without affecting host cell viability .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridine derivatives, including this compound, reveals critical insights into how modifications impact biological activity. The presence of electron-withdrawing groups like trifluoromethyl at specific positions increases the compound's affinity for biological targets. For example, compounds lacking the trifluoromethyl group were found to be inactive, underscoring its importance in maintaining biological efficacy .

Study on Antichlamydial Activity

In a focused investigation on antichlamydial agents, researchers synthesized various analogues based on the pyridine scaffold. The results indicated that compounds with trifluoromethyl substitutions not only inhibited C. trachomatis but also exhibited mild toxicity towards mammalian cells. This balance between antimicrobial activity and cytotoxicity is crucial for developing effective therapeutic agents .

Trifluoromethyl Group in Drug Design

A review of FDA-approved drugs containing trifluoromethyl groups highlighted their role in enhancing pharmacokinetic properties such as bioavailability and metabolic stability. The inclusion of this group often leads to improved interactions with biological targets, making it a valuable feature in drug design .

Data Summary

PropertyValue
CAS Number2206752-25-0
Molecular FormulaC11H11ClF3NO2
Molecular Weight281.66 g/mol
Purity97%
Antimicrobial ActivityActive against C. trachomatis
SAR FindingsTrifluoromethyl enhances potency

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tert-butyl pyridine carboxylates typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized using coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at controlled temperatures (0–20°C) to minimize side reactions . Key considerations:
  • Temperature : Lower temperatures (0°C) reduce unwanted by-products from reactive trifluoromethyl or chloro groups.
  • Reagent Purity : Use anhydrous conditions to prevent hydrolysis of the tert-butyl ester.
  • Workup : Purification via silica gel chromatography is recommended to isolate the product from halogenated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • 1H/13C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine ring protons at 7–8 ppm).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C12H14ClF3NO2: calculated ~322.7 g/mol).
  • Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry.
    Discrepancies in spectral data may indicate residual solvents or regioisomeric impurities, requiring further purification .

Advanced Research Questions

Q. What is the reactivity of the chloro substituent in nucleophilic substitution reactions, and how does the trifluoromethyl group influence electronic effects?

  • Methodological Answer : The chloro group at the 4-position is susceptible to SNAr (nucleophilic aromatic substitution) under basic conditions. However, the electron-withdrawing trifluoromethyl group at the 6-position deactivates the pyridine ring, requiring harsher conditions (e.g., Pd-catalyzed cross-coupling or microwave-assisted heating). Example protocol:
  • Reagents : Use KOtBu in DMF at 80°C for amination.
  • Monitoring : Track reaction progress via TLC (Rf shift) and 19F NMR to detect trifluoromethyl stability .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design a stability study with accelerated degradation testing:
Condition Parameters Analysis Method
Acidic (pH 3)40°C, 24 hrHPLC (monitor ester hydrolysis)
Basic (pH 10)60°C, 12 hrLC-MS (detect carboxylate formation)
The tert-butyl ester is prone to hydrolysis in acidic media, while the trifluoromethyl group enhances thermal stability .

Q. How do steric effects from the tert-butyl group impact regioselectivity in downstream derivatization?

  • Methodological Answer : The bulky tert-butyl group at the 3-position hinders electrophilic attacks at adjacent positions. For functionalization:
  • Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-position selectively.
  • Protection Strategies : Temporarily remove the tert-butyl group via TFA (trifluoroacetic acid) for functionalization, then re-protect .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies may arise from crystallinity or polymorphic forms. Systematic approaches:
  • Solubility Screening : Test in DMSO, DMF, and THF using dynamic light scattering (DLS) to detect aggregates.
  • X-ray Crystallography : Compare crystal structures to identify polymorphs affecting solubility.
  • Co-solvent Systems : Use 10% ethanol in DCM to improve dissolution for reaction setups .

Key Safety and Handling Considerations

  • Storage : Store at −20°C under inert gas (N2/Ar) to prevent moisture absorption and ester degradation .
  • Hazards : Use PPE (gloves, goggles) due to potential irritancy from halogenated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.